![molecular formula C19H22N4O3S B2443569 N-(3-(butylamino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide CAS No. 714226-33-2](/img/structure/B2443569.png)
N-(3-(butylamino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide
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Overview
Description
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have diverse biological activities and chemical properties . They are widely used in pharmaceuticals and industrial applications .
Synthesis Analysis
Quinoxalines can be synthesized by the reaction of o-phenylene diamine and 2-bromoacetophenones . This procedure is carried out in ethanol under catalyst-free conditions .Molecular Structure Analysis
The molecular structure of quinoxalines involves a two-ring system with nitrogen atoms at the 1 and 4 positions . The exact structure of “N-(3-(butylamino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide” could not be found.Chemical Reactions Analysis
Quinoxalines can undergo various reactions, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .Physical And Chemical Properties Analysis
Quinoxalines have diverse chemical properties due to their diverse biological activities . The exact physical and chemical properties of “N-(3-(butylamino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide” could not be found.Scientific Research Applications
Medicine and Pharmacology
Quinoxaline is a privileged pharmacophore with broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics . Similarly, the sulfonamide moiety is of considerable interest in medicinal chemistry, as it exhibits a wide range of pharmacological activities .
Bioactive Molecule Design
Quinoxaline scaffolds have been utilized for the design and development of numerous bioactive molecules . The incorporation of the sulfonamide group into their chemical framework enhances their therapeutic potential and biomedical applications .
Dye Synthesis
Quinoxaline derivatives have been used in the synthesis of dyes . The unique physicochemical properties of quinoxaline make it an important chemical moiety in dye synthesis .
Fluorescent Materials
Quinoxaline has been used in the development of fluorescent materials . Its unique chemical structure allows it to exhibit fluorescence, making it useful in various applications that require fluorescent materials .
Electroluminescent Materials
Quinoxaline has also been used in the development of electroluminescent materials . These materials emit light in response to an electric current or a strong electric field .
Organic Sensitizers for Solar Cell Applications
Quinoxaline has been used as an organic sensitizer in solar cell applications . Organic sensitizers are used in dye-sensitized solar cells to absorb light and generate electricity .
Polymeric Optoelectronic Materials
Quinoxaline has been used in the development of polymeric optoelectronic materials . These materials have applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Anticancer and Anti-inflammatory Agents
Quinoxaline-linked sulfonamide hybrids have shown potential as anticancer and anti-inflammatory agents . Modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .
Future Directions
properties
IUPAC Name |
N-[3-(butylamino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-3-4-13-20-18-19(22-17-8-6-5-7-16(17)21-18)23-27(24,25)15-11-9-14(26-2)10-12-15/h5-12H,3-4,13H2,1-2H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOCBHSQIAZKIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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